molecular formula C7H10ClN3 B13921535 5-Chloro-2-isopropylpyrimidin-4-amine

5-Chloro-2-isopropylpyrimidin-4-amine

Cat. No.: B13921535
M. Wt: 171.63 g/mol
InChI Key: HPNSEKGXXIIVFP-UHFFFAOYSA-N
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Description

5-Chloro-2-isopropylpyrimidin-4-amine is a substituted pyrimidine derivative characterized by a chloro group at position 5 and an isopropylamine substituent at position 2 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding. For example, describes the synthesis of N-(2-chloro-5-substituted pyrimidin-4-yl)-1H-indazol-5-amine via refluxing dichloropyrimidines with amines in ethanol, a method likely applicable to 5-Chloro-2-isopropylpyrimidin-4-amine .

Properties

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

5-chloro-2-propan-2-ylpyrimidin-4-amine

InChI

InChI=1S/C7H10ClN3/c1-4(2)7-10-3-5(8)6(9)11-7/h3-4H,1-2H3,(H2,9,10,11)

InChI Key

HPNSEKGXXIIVFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(C(=N1)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(1-methylethyl)-4-pyrimidinamine typically involves the chlorination of 2-(1-methylethyl)-4-pyrimidinamine. One common method includes the reaction of 2-(1-methylethyl)-4-pyrimidinamine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.

Industrial Production Methods

On an industrial scale, the production of 5-Chloro-2-(1-methylethyl)-4-pyrimidinamine can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(1-methylethyl)-4-pyrimidinamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the pyrimidine ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines are commonly used under mild to moderate conditions (room temperature to 80°C).

    Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane at temperatures ranging from 0-40°C.

    Reduction Reactions: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol at temperatures ranging from -20 to 25°C.

Major Products Formed

    Substitution Reactions: Formation of 5-substituted pyrimidinamine derivatives.

    Oxidation Reactions: Formation of pyrimidine N-oxides.

    Reduction Reactions: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

5-Chloro-2-(1-methylethyl)-4-pyrimidinamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(1-methylethyl)-4-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids or proteins, disrupting their normal function. This interaction can lead to the inhibition of key biological processes such as DNA replication, transcription, or protein synthesis, ultimately resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Substituent Variations

The bioactivity and physicochemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Compound Name CAS Number Substituents (Positions) Molecular Weight Similarity Score* Key Applications/Properties
5-Chloro-2-isopropylpyrimidin-4-amine Not explicitly provided Cl (5), isopropylamine (2) ~185.67 g/mol† Reference Intermediate for pharmaceuticals
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine 633328-95-7 Br (5), Cl (2), cyclopentylamine (4) 290.03 g/mol 0.61 Potential kinase inhibitor
4-Amino-5-bromo-2-chloropyrimidine 205672-25-9 Br (5), Cl (2), NH₂ (4) 222.46 g/mol 0.58 Crystallographic studies
5-Chloro-6-methylpyrimidin-4-amine 13040-89-6 Cl (5), CH₃ (6), NH₂ (4) 158.59 g/mol 0.81 Pharmaceutical intermediate
5-Amino-2,4-dichloropyrimidine 5177-27-5 Cl (2,4), NH₂ (5) 164.99 g/mol 0.79 Agrochemical synthesis

*Similarity scores derived from structural overlap (Tanimoto coefficients) as per , and 12.
†Calculated based on molecular formula C₇H₁₁ClN₃.

Key Observations:
  • Halogen Effects : Bromine at position 5 (e.g., 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine) increases molecular weight and may enhance hydrophobic interactions in biological targets compared to chlorine .
  • Amino Group Position: The presence of NH₂ at position 4 (e.g., 4-Amino-5-bromo-2-chloropyrimidine) facilitates hydrogen bonding, as observed in crystal structures forming supramolecular networks .

Reactivity Trends :

  • Chlorine at position 5 is less reactive toward nucleophilic substitution than position 2 or 4 due to electronic effects of the pyrimidine ring.
  • Steric hindrance from isopropyl groups may slow substitution at position 2 compared to smaller substituents (e.g., methyl).

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